![molecular formula C17H22N4O4 B7542931 Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate](/img/structure/B7542931.png)
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate, also known as EDP-420, is a compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), both of which play important roles in cell proliferation and survival. Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has also been found to improve cognitive function and protect neurons from damage in various disease models.
Advantages and Limitations for Lab Experiments
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has several advantages for lab experiments, including its relatively low toxicity and high potency. However, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential therapeutic effects in various disease models. Additionally, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate could be used as a starting point for the development of new compounds with improved efficacy and safety profiles.
Synthesis Methods
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of 6,7-dimethoxyquinazoline with piperazine in the presence of a base, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography.
Scientific Research Applications
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been found to improve cognitive function and reduce neuroinflammation. In Parkinson's disease research, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been shown to protect dopaminergic neurons and improve motor function.
properties
IUPAC Name |
ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-25-17(22)21-7-5-20(6-8-21)16-12-9-14(23-2)15(24-3)10-13(12)18-11-19-16/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQTWFZFUHEZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate |
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